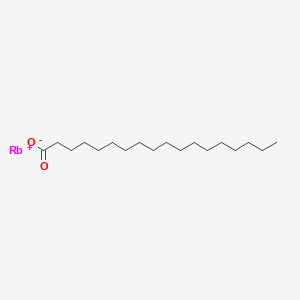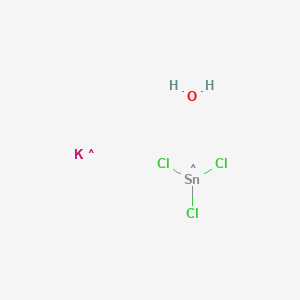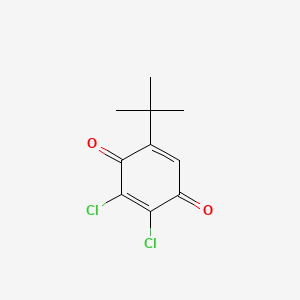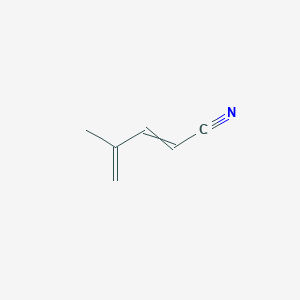
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide structure, with a 2-methylbut-3-yn-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the formal condensation of the carboxy group of a substituted benzoic acid with the amino group of 2-methylbut-3-yn-2-amine . The reaction conditions often require the use of a base or a Lewis acid catalyst to promote the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The amino and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-amine: A related compound with similar structural features.
N-(2-methylbut-3-yn-2-yl)aniline: Another compound with a similar substituent pattern.
2-methylbut-3-yn-2-yl acetate: A structurally related compound with an acetate group.
Uniqueness
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide structure, combined with the 2-methylbut-3-yn-2-yl substituent, makes it a versatile compound for various applications.
Properties
CAS No. |
33238-73-2 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-amino-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h1,5-8H,13H2,2-3H3,(H,14,15) |
InChI Key |
LIUWNWQMAFXXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)


![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)



